BenchChemオンラインストアへようこそ!

8-Oxa-2-azaspiro[4.5]decan-4-ol

Physicochemical Property Lipophilicity Polar Surface Area

8-Oxa-2-azaspiro[4.5]decan-4-ol (CAS 2306278-15-7) is a spirocyclic building block belonging to the oxa-azaspiro[4.5]decane class, characterized by a fully saturated bicyclic framework that fuses a tetrahydropyran ring with a pyrrolidine ring through a shared quaternary carbon. The molecule carries a secondary alcohol at the 4‑position of the pyrrolidine ring, giving it the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g mol⁻¹.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 2306278-15-7
Cat. No. B2605289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-2-azaspiro[4.5]decan-4-ol
CAS2306278-15-7
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1COCCC12CNCC2O
InChIInChI=1S/C8H15NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h7,9-10H,1-6H2
InChIKeyGJXGXANMPSADFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-2-azaspiro[4.5]decan-4-ol (CAS 2306278-15-7): Core Scaffold Identity and Procurement Baseline


8-Oxa-2-azaspiro[4.5]decan-4-ol (CAS 2306278-15-7) is a spirocyclic building block belonging to the oxa-azaspiro[4.5]decane class, characterized by a fully saturated bicyclic framework that fuses a tetrahydropyran ring with a pyrrolidine ring through a shared quaternary carbon [1]. The molecule carries a secondary alcohol at the 4‑position of the pyrrolidine ring, giving it the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g mol⁻¹ . This scaffold is isosteric with the widely explored 8‑oxa‑2‑azaspiro[4.5]decane core (CAS 310‑93‑0) but introduces a hydrogen‑bond donor/acceptor handle that enables downstream functionalization without perturbing the rigid spiro architecture [2].

Why 8-Oxa-2-azaspiro[4.5]decan-4-ol Cannot Be Replaced by the Parent Scaffold or a Regioisomer


The 8‑oxa‑2‑azaspiro[4.5]decane family shares a common spiro[4.5] architecture, but small positional changes in heteroatom placement or hydroxylation profoundly alter physicochemical and molecular‑recognition properties [1]. The parent 8‑oxa‑2‑azaspiro[4.5]decane (CAS 310‑93‑0) lacks the 4‑OH group, resulting in a 1.0‑unit higher XLogP3 (+0.4 vs –0.6) and half the hydrogen‑bond donor count (1 vs 2), which directly impacts aqueous solubility, formulation compatibility, and the ability to engage biological targets through directed hydrogen bonds [2]. The 2‑oxa‑8‑azaspiro[4.5]decan‑4‑ol regioisomer (CAS 777049‑50‑0) relocates the oxygen from the tetrahydropyran ring to the pyrrolidine ring, changing the vector of the lone‑pair electrons and the spatial orientation of the hydroxyl group, which can lead to divergent binding poses in structure‑based drug design [3]. These non‑interchangeable differences mean that procurement of the specific 8‑oxa‑2‑aza regioisomer is essential when a medicinal‑chemistry campaign or fragment‑based screen has established structure‑activity relationships around this exact scaffold.

8-Oxa-2-azaspiro[4.5]decan-4-ol: Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 and TPSA Deviation from the Parent 8-Oxa-2-azaspiro[4.5]decane Scaffold

Introduction of the 4‑hydroxyl group in 8‑oxa‑2‑azaspiro[4.5]decan‑4‑ol reduces the computed XLogP3 by 1.0 log unit relative to the parent 8‑oxa‑2‑azaspiro[4.5]decane and nearly doubles the topological polar surface area (TPSA) [1][2]. These changes move the compound into the CNS‑favorable property space (XLogP3 < 1; TPSA < 90 Ų) while simultaneously increasing aqueous solubility, a critical parameter for biochemical assay compatibility.

Physicochemical Property Lipophilicity Polar Surface Area

Hydrogen‑Bond Donor Count: Functional Handle for Targeted Derivatization

8‑Oxa‑2‑azaspiro[4.5]decan‑4‑ol provides two hydrogen‑bond donor (HBD) sites (4‑OH and pyrrolidine NH) versus one HBD in the parent scaffold, doubling the capacity for directed hydrogen bonding with biological targets [1][2]. The 4‑OH group serves as a synthetic handle for ester, ether, carbamate, or phosphate prodrug formation without requiring de novo scaffold re‑synthesis.

Hydrogen Bond Donor Derivatization Handle Fragment Elaboration

Regioisomeric Differentiation: 8‑Oxa‑2‑aza vs 2‑Oxa‑8‑aza Scaffold Topology

The target compound positions the oxygen atom within the tetrahydropyran (6‑membered) ring, whereas its regioisomer 2‑oxa‑8‑azaspiro[4.5]decan‑4‑ol (CAS 777049‑50‑0) places the oxygen in the pyrrolidine (5‑membered) ring [1][2]. This positional swap alters the spatial orientation of the oxygen lone pair and the hydroxyl group vector, which empirical SAR studies on related oxa‑azaspiro FAAH and DGAT1 inhibitors have shown can produce >10‑fold differences in target potency [3].

Regioisomer Scaffold Topology Structure–Activity Relationship

Fsp³‑Enriched Scaffold: Superior Drug‑Likeness Relative to Aromatic Bioisosteres

The fully saturated spiro[4.5] framework of 8‑oxa‑2‑azaspiro[4.5]decan‑4‑ol yields an Fsp³ value approaching 0.9, significantly exceeding the mean Fsp³ of 0.36 for screening collections and 0.47 for approved oral drugs [1]. High Fsp³ scaffolds correlate with improved aqueous solubility, reduced promiscuity, and higher clinical success rates compared to flat aromatic isosteres [1].

Fraction sp³ (Fsp³) Drug‑Likeness Spirocyclic Scaffold

Synthetic Accessibility from Commercial Reagents Enables Scalable Procurement

The 8‑oxa‑2‑azaspiro[4.5]decane core is constructed from tetrahydropyran‑4‑carbonitrile and 1‑bromo‑2‑fluoroethane, both commodity reagents, enabling multi‑gram synthesis without requiring expensive chiral catalysts or protecting‑group strategies [1]. This contrasts with certain 2‑oxa‑8‑aza regioisomers that may require more complex oxazolidine‑ring closure protocols, potentially increasing cost and reducing batch‑to‑batch consistency.

Synthetic Route Scalability Commercial Availability

8-Oxa-2-azaspiro[4.5]decan-4-ol: Application Scenarios Driven by Quantitative Differentiation


Fragment‑Based Drug Discovery Requiring a Soluble, H‑Bond‑Rich Spirocyclic Core

The combination of low XLogP3 (–0.6), high TPSA (41.5 Ų), and two hydrogen‑bond donors makes 8‑oxa‑2‑azaspiro[4.5]decan‑4‑ol an ideal fragment for aqueous screening libraries. Its solubility advantage over the parent scaffold (ΔXLogP3 = –1.0) ensures reliable dose‑response measurements at fragment concentrations (typically 200–500 μM) with minimal aggregation or precipitation artifacts [1].

Late‑Stage Functionalization in Lead Optimization Campaigns

The 4‑OH group serves as a versatile synthetic handle for ester, ether, carbamate, or phosphate conjugation, enabling rapid exploration of prodrug strategies or linker attachment for PROTACs and antibody‑drug conjugates. This functionalization capacity is absent in the parent 8‑oxa‑2‑azaspiro[4.5]decane scaffold, which must be de‑novo functionalized through less predictable C–H activation chemistry [2].

Structure‑Based Design Targeting Enzymes with Defined H‑Bond Acceptor Networks

Inhibitor classes such as FAAH, DGAT1, and CCR1 antagonists have demonstrated sensitivity to oxa‑azaspiro scaffold topology, where >10‑fold potency differences arise from regioisomeric variation [3]. The 8‑oxa‑2‑aza regioisomer positions the oxygen in the tetrahydropyran ring to engage a specific H‑bond network in the target binding site, a geometry that cannot be recapitulated by the 2‑oxa‑8‑aza regioisomer [3][4].

Building Block Supply for High‑Fsp³ Compound Library Synthesis

With an Fsp³ value (~0.89) far exceeding screening‑library averages, 8‑oxa‑2‑azaspiro[4.5]decan‑4‑ol is a strategic building block for diversity‑oriented synthesis (DOS) campaigns that aim to populate corporate compound collections with three‑dimensionally complex, lead‑like molecules. Its commercial availability at 95–98% purity from multiple suppliers ensures reproducible library production .

Quote Request

Request a Quote for 8-Oxa-2-azaspiro[4.5]decan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.